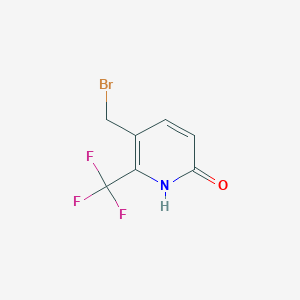

3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine

CAS No.: 1227571-91-6

Cat. No.: VC2767065

Molecular Formula: C7H5BrF3NO

Molecular Weight: 256.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227571-91-6 |

|---|---|

| Molecular Formula | C7H5BrF3NO |

| Molecular Weight | 256.02 g/mol |

| IUPAC Name | 5-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(13)12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13) |

| Standard InChI Key | UGGVPCBACVKIPK-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC(=C1CBr)C(F)(F)F |

| Canonical SMILES | C1=CC(=O)NC(=C1CBr)C(F)(F)F |

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine is crucial for predicting its behavior in chemical reactions and evaluating its potential applications. While specific data for this exact compound is limited in the available literature, several key properties can be inferred from similar compounds and general principles of organic chemistry.

Physical Properties

The physical characteristics of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine include its appearance as a crystalline solid at room temperature. By comparison with related compounds such as 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine, which has a melting point between 170.1°C and 171.2°C , this compound likely exhibits similar thermal properties, though its exact melting point may differ due to the different positioning of the functional groups.

The compound's solubility profile is expected to be influenced by both the polar hydroxyl group and the relatively non-polar trifluoromethyl moiety. This combination typically renders such compounds soluble in organic solvents like dichloromethane, chloroform, and alcohols, with limited solubility in water. The exact solubility parameters would be valuable information for researchers working with this compound, particularly for reaction optimization and purification procedures.

Chemical Properties

The chemical behavior of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine is largely determined by the reactivity of its functional groups. The bromomethyl group at position 3 serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity makes the compound valuable as an alkylating agent in organic synthesis. The hydroxyl group at position 6 can participate in hydrogen bonding and can be modified through esterification, etherification, or oxidation reactions. The trifluoromethyl group at position 2, being strongly electron-withdrawing, influences the electronic distribution within the molecule and can enhance the reactivity of certain positions on the pyridine ring.

Table 1: Key Properties of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine

| Property | Value/Description | Note |

|---|---|---|

| Molecular Formula | C₇H₅BrF₃NO | Based on structural analysis |

| Appearance | Crystalline solid | Typical for pyridine derivatives |

| Solubility | Soluble in organic solvents | Predicted based on structural features |

| Reactivity | Nucleophilic substitution (bromomethyl group) | Primary reaction pathway |

| Hydrogen bonding (hydroxyl group) | Contributes to intermolecular interactions | |

| Electronic effects (trifluoromethyl group) | Influences reactivity patterns | |

| Stability | Relatively stable under standard conditions | Requires specific conditions for reactions |

Synthetic Approaches

The synthesis of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine typically involves multistep processes that introduce the three key functional groups onto the pyridine ring. Several synthetic routes have been developed, with variations in reagents, conditions, and sequence of steps depending on the starting materials and desired efficiency.

Common Synthetic Routes

A typical synthesis of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine involves the bromination of 6-hydroxy-2-(trifluoromethyl)pyridine using appropriate brominating agents under controlled conditions. This approach ensures selective bromination at the desired position. The reaction is usually performed in organic solvents such as dichloromethane or chloroform at low temperatures to enhance selectivity and minimize side reactions.

Alternative synthetic approaches may involve starting with differently substituted pyridines and introducing the functional groups in a different sequence. For instance, one might begin with a hydroxypyridine derivative, introduce the trifluoromethyl group, and then perform the bromination as the final step. The choice of synthetic route depends on factors such as reagent availability, yield considerations, and the specific requirements of the synthesis.

Reaction Conditions and Optimization

The specific conditions for the synthesis of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine are crucial for achieving high yields and selectivity. The bromination step typically requires careful temperature control, usually at low temperatures (0°C to -20°C) to ensure selective bromination at the desired position. The choice of solvent is also critical, with chlorinated solvents like dichloromethane or chloroform often preferred due to their ability to dissolve both the starting materials and the brominating agents.

The purification of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine typically involves techniques such as recrystallization or column chromatography. Given the potential reactivity of the bromomethyl group, care must be taken during purification to avoid unwanted side reactions. The purity of the final product is typically assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.

Chemical Reactivity and Transformations

The diverse functional groups present in 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine enable it to participate in various chemical transformations, making it a versatile building block in organic synthesis. Understanding these reaction pathways is essential for utilizing this compound effectively in the development of more complex molecules.

Nucleophilic Substitution Reactions

The bromomethyl group in 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine readily undergoes nucleophilic substitution reactions with various nucleophiles. Common nucleophiles include amines, thiols, alcohols, and carboxylates, leading to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, or carbon-carbon bonds, respectively. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, displacing bromide as a leaving group.

For example, reaction with primary or secondary amines can yield aminomethyl derivatives, which may have applications in pharmaceutical development. Similarly, reaction with thiols can produce sulfur-containing derivatives with potential applications in coordination chemistry or as ligands in metal complexes.

Reactions Involving the Hydroxyl Group

The hydroxyl group at position 6 of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine can participate in various transformations. Esterification reactions with carboxylic acids or acid chlorides can convert the hydroxyl to an ester functionality. Etherification reactions, typically conducted under basic conditions with alkyl halides, can produce ether derivatives. The hydroxyl group can also be oxidized to a carbonyl group using appropriate oxidizing agents, though this transformation may require protection of the bromomethyl group to avoid side reactions.

These transformations of the hydroxyl group provide additional pathways for structural diversification, expanding the range of derivatives that can be synthesized from 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine and enhancing its utility in medicinal chemistry and materials science.

Influence of the Trifluoromethyl Group

The trifluoromethyl group at position 2 significantly influences the electronic properties and reactivity of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine. Being strongly electron-withdrawing, it reduces the electron density in the pyridine ring, particularly at the adjacent positions. This electronic effect can enhance the electrophilicity of certain positions on the ring, making them more susceptible to nucleophilic attack.

Additionally, the trifluoromethyl group can influence the acidity of the hydroxyl proton, potentially making it more acidic than in non-fluorinated analogues. This increased acidity can facilitate deprotonation under milder basic conditions, affecting the reactivity of the hydroxyl group in various transformations.

Applications in Chemical Research and Industry

3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine serves as a versatile building block in various fields, with applications ranging from pharmaceutical development to agrochemical research. Its utility stems from the presence of multiple functional groups that can be selectively modified to create diverse structural derivatives.

Pharmaceutical Applications

In pharmaceutical research, 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine serves as a precursor for the synthesis of potential drug candidates. The trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Compounds containing the trifluoromethyl group often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts.

The bromomethyl group provides a convenient handle for introducing various functionalities through nucleophilic substitution reactions, allowing for the creation of diverse chemical libraries for biological screening. The hydroxyl group can also be modified to optimize properties such as solubility, membrane permeability, and target binding affinity.

Agrochemical Research

In agrochemical development, 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine and its derivatives have potential applications as active ingredients or intermediates in the synthesis of pesticides, herbicides, or fungicides. The trifluoromethyl group is commonly found in many commercial agrochemicals due to its ability to enhance biological activity and improve the compound's resistance to degradation in environmental conditions.

The structural features of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine can be exploited to develop compounds with selective activity against specific pests or pathogens while minimizing impact on non-target organisms, addressing the growing demand for more environmentally friendly agrochemical solutions.

Other Industrial Applications

Beyond pharmaceutical and agrochemical applications, 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine may find utility in other industrial sectors. The compound could serve as an intermediate in the synthesis of specialty chemicals, including dyes, imaging agents, or materials with specific optical or electronic properties. The trifluoromethyl group, in particular, can contribute to unique physical properties in the final products, such as increased thermal stability or altered electronic characteristics.

Comparative Analysis with Related Compounds

A comparative analysis of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine with structurally related compounds provides valuable insights into the influence of subtle structural variations on chemical properties and reactivity patterns. This understanding can guide the rational design of derivatives with optimized properties for specific applications.

Comparison with Positional Isomers

The properties of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine can be compared with those of its positional isomers, such as 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, where the positions of the hydroxyl and trifluoromethyl groups are interchanged. Such comparisons reveal how the relative positioning of functional groups affects properties like solubility, melting point, and chemical reactivity.

For instance, the proximity of the hydroxyl group to the nitrogen in the pyridine ring can influence its acidity and participation in hydrogen bonding. Similarly, the position of the trifluoromethyl group relative to the bromomethyl substituent can affect the reactivity of the latter in nucleophilic substitution reactions due to electronic effects transmitted through the aromatic system.

Comparison with Related Pyridine Derivatives

Expanding the comparison to include other pyridine derivatives, such as 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine and 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine , provides a broader perspective on structure-property relationships within this class of compounds. For example, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine has a molecular weight of 240.02 g/mol and displays different physical properties due to the replacement of the hydroxyl group with a methyl group .

The following table provides a comparative overview of selected pyridine derivatives related to 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine:

Table 2: Comparative Analysis of Related Pyridine Derivatives

Current Research Trends and Future Perspectives

Research involving 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine continues to evolve, with emerging applications and methodological advances expanding its utility in various fields. Current trends and future directions reflect broader developments in organic synthesis, medicinal chemistry, and materials science.

Recent Developments in Synthetic Methodology

Recent advances in synthetic methodology have focused on developing more efficient, selective, and environmentally friendly routes to 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine and related compounds. These include the exploration of catalytic methods for introducing the bromomethyl group, alternative approaches to incorporating the trifluoromethyl moiety, and continuous flow synthesis techniques for improved scalability.

The development of more sustainable synthetic routes aligns with the principles of green chemistry and addresses growing concerns about the environmental impact of chemical processes. This includes the use of less hazardous reagents, reduction of waste generation, and improvement of energy efficiency in the production of this and similar compounds.

Emerging Applications in Medicinal Chemistry

In medicinal chemistry, the exploration of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine as a building block for novel bioactive compounds represents an active area of research. The unique combination of functional groups offers opportunities for the development of compounds with improved pharmacokinetic properties and enhanced target specificity.

Particular interest lies in the development of compounds that can address challenges in current therapeutic areas, such as antibiotic resistance, where the antibacterial activity observed in related compounds suggests potential applications . The ability to fine-tune the properties of derivatives through selective modification of the functional groups makes 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine a valuable scaffold for medicinal chemistry research.

Future Research Directions

Future research directions for 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine may include:

-

Development of more comprehensive structure-activity relationship studies to guide the rational design of derivatives with optimized properties

-

Exploration of novel reaction pathways to expand the range of accessible derivatives

-

Investigation of potential applications in emerging fields such as materials science, catalysis, and sensor technology

-

Assessment of the biological activities of derivatives in diverse therapeutic areas

-

Evaluation of environmental fate and ecotoxicological profiles to ensure sustainable use

These directions reflect the compound's versatility and the continuing evolution of research priorities in chemical science and technology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume